molecular formula C8H12N2O2 B1428576 1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester CAS No. 869846-77-5

1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester

Cat. No.: B1428576
CAS No.: 869846-77-5
M. Wt: 168.19 g/mol
InChI Key: AFTLZPPPLWNJKU-UHFFFAOYSA-N
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Description

1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester is a chemical compound belonging to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features a methyl group at the first position of the imidazole ring and a methyl ester group attached to the propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylimidazole with propanoic acid in the presence of a methylating agent, such as methyl iodide, under reflux conditions. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the propanoic acid, facilitating the formation of the ester.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. Continuous flow reactors and optimized reaction parameters, such as temperature and pressure, are employed to enhance the yield and purity of the final product. Additionally, purification techniques like recrystallization or column chromatography may be used to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound, often under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, typically in anhydrous ether or THF (tetrahydrofuran).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkoxides, often in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of imidazole-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can produce imidazole-2-propanoic acid, 1-methyl-.

  • Substitution: Substitution reactions can result in the formation of various substituted imidazole derivatives.

Scientific Research Applications

1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate the role of imidazole derivatives in cellular processes and enzyme inhibition.

  • Medicine: It has potential therapeutic applications, such as in the development of antifungal, antibacterial, and anticancer agents.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester is compared with other similar compounds, such as imidazole-2-carboxylic acid, 1-methyl-, methyl ester and imidazole-2-propanoic acid, 1-ethyl-, methyl ester. These compounds share structural similarities but differ in the substituents on the imidazole ring and the ester group. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and biological activity.

Properties

IUPAC Name

methyl 3-(1-methylimidazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-10-6-5-9-7(10)3-4-8(11)12-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTLZPPPLWNJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(E)-3-(1-Methyl-1H-imidazol-2-yl)-acrylic acid methyl ester (0.86 g) is dissolved in MeOH (10 ml) and hydrogenated at 3 bar at RT for 2 h using Pd/C (10%, 0.1 g) as catalyst. After filtration and evaporation of the solvent the compound (0.87 g) is obtained.
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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